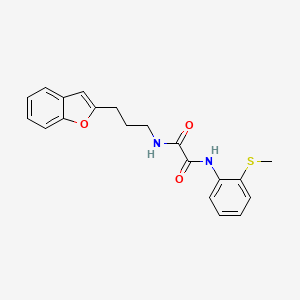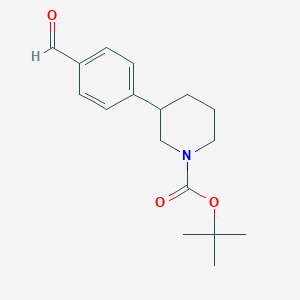![molecular formula C21H14N4 B2479360 (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline CAS No. 300814-74-8](/img/structure/B2479360.png)
(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . Quinoxalines and their derivatives have drawn significant attention in various fields due to their versatile biological and chemical properties .
Synthesis Analysis
Quinoxalines can be synthesized by the condensation of 1,2-diaminobenzene (ortho-phenylenediamine) with a dicarbonyl compound (like glyoxal, 1,2-diketones, etc.) under acidic or basic conditions . More recently, greener and more efficient methods have been developed, such as microwave-assisted synthesis, which offers the advantages of reduced reaction time and increased yields .Molecular Structure Analysis
The molecular structure of quinoxalines is a bicyclic aromatic compound made up of a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis
Quinoxalines undergo reactions typical of aromatic heterocycles. These properties make it a valuable building block in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
Quinoxaline at room temperature is typically a colorless to pale-yellow solid. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C .Wirkmechanismus
The mechanism of action of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is not fully understood, but studies have suggested that it exerts its biological activity through multiple pathways. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-dependent pathway. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of gene expression. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is its broad-spectrum activity against various types of cancer cells and viruses. It also has low toxicity and is well-tolerated in animal models. However, its poor solubility and stability in aqueous solutions may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline, including:
1. Development of more efficient synthesis methods to improve the yield and purity of this compound.
2. Investigation of the mechanism of action of this compound to further understand its biological activity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its potential as a therapeutic agent.
4. Screening of this compound against a wider range of cancer cells and viruses to identify its full therapeutic potential.
5. Development of novel drug delivery systems to improve the solubility and stability of this compound in aqueous solutions.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has shown broad-spectrum activity against various types of cancer cells and viruses, and its low toxicity makes it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic applications.
Synthesemethoden
(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-phenylhydrazine. The resulting compound is then reacted with indeno[1,2-b]quinoxaline-11-one in the presence of a catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, infectious diseases, and neurology. Several studies have demonstrated the anticancer activity of this compound against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also shown promising results in inhibiting the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Safety and Hazards
Eigenschaften
IUPAC Name |
10H-indeno[2,3-b]quinoxalin-11-yl(phenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4/c1-2-8-14(9-3-1)24-25-20-16-11-5-4-10-15(16)19-21(20)23-18-13-7-6-12-17(18)22-19/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDPXAXMBIKLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)
![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)

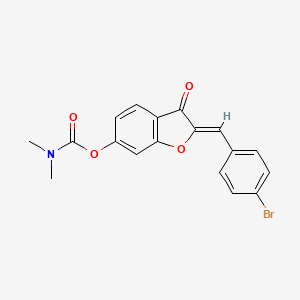
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)
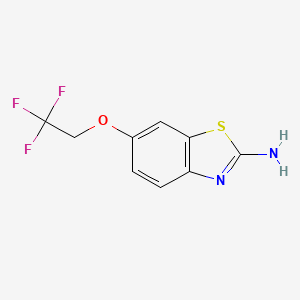

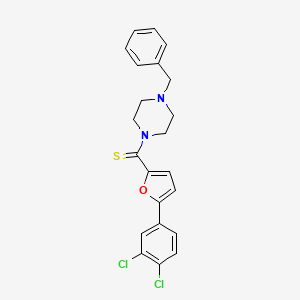
![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)
